![molecular formula C21H13ClF3N3S B2802801 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 861209-33-8](/img/structure/B2802801.png)
3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
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Overview
Description
The compound contains a trifluoromethyl group (-CF3), a chloro group (-Cl), a pyridinyl group, and a nitrile group (-CN). Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . The trifluoromethyl group is of particular interest due to its unique physicochemical properties .
Scientific Research Applications
Agrochemical Applications
This compound, as a derivative of trifluoromethylpyridine (TFMP), is widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Intermediate for Synthesis of Crop-Protection Products
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
Biochemical Reagent
The compound can be used as a biochemical reagent .
Catalyst in Organic Synthesis Reactions
This compound has high activity and is often used as a catalyst in organic synthesis reactions .
Intermediate in Chemical Reactions
The compound is used as an intermediate in chemical reactions .
Regioexhaustive Functionalization
2-Chloro-5-(trifluoromethyl)pyridine, a related compound, may be employed as a model substrate to investigate the regioexhaustive functionalization .
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For instance, in pharmaceuticals, the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Future Directions
Trifluoromethylpyridines have found extensive use in the agrochemical and pharmaceutical industries, and it’s expected that many novel applications will be discovered in the future . The development of new synthetic methods for adding trifluoromethyl groups to chemical compounds is an active area of research .
properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3S/c22-17-9-13(21(23,24)25)11-27-20(17)29-19-16(10-26)14-7-4-8-15(14)18(28-19)12-5-2-1-3-6-12/h1-3,5-6,9,11H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZSEJXFXCJRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC(=C2C#N)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
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